molecular formula C10H10F3N3 B2990259 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile CAS No. 938018-22-5

3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile

Cat. No.: B2990259
CAS No.: 938018-22-5
M. Wt: 229.206
InChI Key: RLNAIOGTVLTGDK-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is a compound that belongs to the class of trifluoromethylated pyrazoles. These compounds are known for their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the compound enhances its chemical and biological properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile can be achieved through various methods. One common approach involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of Cu(OTf)2/phen, DBU, and CH3CN at 35°C, which afford the desired pyrazole in moderate to excellent yields with excellent regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed cycloaddition reactions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, the use of environmentally benign reagents and mild reaction conditions further supports its industrial viability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethylated pyrazole core.

    Razaxaban: A factor Xa inhibitor with a trifluoromethylated pyrazole structure.

    Penthiopyrad: An agrochemical with fungicidal activity, containing a trifluoromethylated pyrazole moiety.

Uniqueness

3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propanenitrile is unique due to its specific structural features, including the cyclopenta[c]pyrazole ring system and the presence of the nitrile group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other trifluoromethylated pyrazoles .

Properties

IUPAC Name

3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNAIOGTVLTGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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